molecular formula C36H44N6O6 B133100 (2R)-2-[[(2R)-2-[[(2S)-2-(azepane-1-carbonylamino)-4-methylpentanoyl]amino]-3-(1-formylindol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid CAS No. 141595-53-1

(2R)-2-[[(2R)-2-[[(2S)-2-(azepane-1-carbonylamino)-4-methylpentanoyl]amino]-3-(1-formylindol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid

Cat. No. B133100
CAS RN: 141595-53-1
M. Wt: 656.8 g/mol
InChI Key: QHSRPPJQBFQWSC-OJDZSJEKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

BQ610 has a wide range of applications in scientific research:

Mechanism of Action

BQ610 exerts its effects by selectively binding to endothelin A receptors, thereby inhibiting the action of endothelin-1. This inhibition prevents endothelin-1 induced vasoconstriction and other related effects. The molecular targets include endothelin A receptors, and the pathways involved are primarily related to cardiovascular function .

Biochemical Analysis

Biochemical Properties

BQ-610 interacts with the ETA receptor, a G protein-coupled receptor found in various tissues, including the cardiovascular system . It has been found to inhibit ET-1- and ET-3-induced activation of adenylate cyclase . This interaction with the ETA receptor and subsequent inhibition of adenylate cyclase is a key aspect of its biochemical activity.

Cellular Effects

BQ-610 has been shown to have significant effects on various types of cells and cellular processes. It attenuates ET-induced reduction in cardiac output . In the context of cardiovascular diseases, this effect on cardiac output can have significant implications for heart function .

Molecular Mechanism

The molecular mechanism of action of BQ-610 involves its binding to the ETA receptor, leading to the inhibition of adenylate cyclase . This inhibition prevents the conversion of ATP to cyclic AMP, thus reducing the intracellular levels of cyclic AMP and affecting various cellular processes regulated by this second messenger .

Temporal Effects in Laboratory Settings

The effects of BQ-610 have been studied over time in laboratory settings. It has been found to be stable and effective in inhibiting ET-1- and ET-3-induced activation of adenylate cyclase . Specific long-term effects on cellular function observed in in vitro or in vivo studies are not reported in the available literature.

Dosage Effects in Animal Models

The effects of BQ-610 vary with different dosages in animal models. For instance, in a study involving zebrafish embryos infected with Mycobacterium marinum, it was found that the NP formulation of BQ-610 improves survival and reduces bacterial burden in the infected embryos after treatment when compared to its free form .

Metabolic Pathways

Given its role as an ETA receptor antagonist, it is likely involved in pathways related to endothelin signaling .

Transport and Distribution

Given its role as an ETA receptor antagonist, it is likely to be distributed in tissues where ETA receptors are present .

Subcellular Localization

Given its role as an ETA receptor antagonist, it is likely to be localized in the cell membrane where ETA receptors are present .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BQ610 involves the coupling of specific amino acids and protective groups. The process typically includes:

    Formation of Azepane-1-carbonyl-Leu-D-Trp: This step involves the coupling of azepane-1-carbonyl with leucine and D-tryptophan.

    Addition of (For)-D-Trp-OH: The final step involves the addition of formyl-D-tryptophan to the previously formed compound.

Industrial Production Methods

Industrial production of BQ610 follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions

BQ610 primarily undergoes:

    Oxidation: Involving the addition of oxygen or removal of hydrogen.

    Reduction: Involving the addition of hydrogen or removal of oxygen.

    Substitution: Involving the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield dehydroxylated derivatives .

Comparison with Similar Compounds

Similar Compounds

    BQ123: Another endothelin A receptor antagonist but less potent than BQ610.

    Bosentan: A dual endothelin receptor antagonist with broader effects.

Uniqueness of BQ610

BQ610 is unique due to its high selectivity and potency for endothelin A receptors. It is approximately 30,000 times more selective for endothelin A receptors compared to endothelin B receptors, making it a highly valuable compound for targeted research and therapeutic applications .

properties

IUPAC Name

(2R)-2-[[(2R)-2-[[(2S)-2-(azepane-1-carbonylamino)-4-methylpentanoyl]amino]-3-(1-formylindol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H44N6O6/c1-23(2)17-29(40-36(48)41-15-9-3-4-10-16-41)33(44)38-30(19-25-21-42(22-43)32-14-8-6-12-27(25)32)34(45)39-31(35(46)47)18-24-20-37-28-13-7-5-11-26(24)28/h5-8,11-14,20-23,29-31,37H,3-4,9-10,15-19H2,1-2H3,(H,38,44)(H,39,45)(H,40,48)(H,46,47)/t29-,30+,31+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHSRPPJQBFQWSC-OJDZSJEKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CN(C2=CC=CC=C21)C=O)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O)NC(=O)N5CCCCCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@H](CC1=CN(C2=CC=CC=C21)C=O)C(=O)N[C@H](CC3=CNC4=CC=CC=C43)C(=O)O)NC(=O)N5CCCCCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H44N6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20161768
Record name BQ 610
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20161768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

656.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

141595-53-1
Record name BQ 610
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141595531
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BQ 610
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20161768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.